糖基化与甜度关系
Mogroside IV 的相对甜度为蔗糖的300倍,介于 Mogroside V(378倍)与 Mogroside III(195倍)之间,显著低于 Siamenoside I(465倍)但高于 11-oxo-mogroside V(68倍)和 Mogroside VI(125倍) [1]。该甜度差异与其糖基化程度直接相关——Mogroside IV 含有4个葡萄糖残基,其甜度与糖基数量呈正相关趋势但非严格线性关系,分子对接研究证实葡萄糖基团数量影响其与甜味受体 hT1R2/hT1R3 的结合亲和力 [2]。
Mogroside V: 378×
Mogroside III: 195×
Siamenoside I: 465×
| Evidence Dimension | 相对甜度(以蔗糖为基准) |
|---|---|
| Target Compound Data | Mogroside IV: 300× |
| Comparator Or Baseline | Mogroside V: 378×; Mogroside III: 195×; Siamenoside I: 465×; 11-oxo-mogroside V: 68×; Mogroside VI: 125× |
| Quantified Difference | 较 Mogroside V 低 20.6%;较 Siamenoside I 低 35.5%;较 Mogroside III 高 53.8% |
| Conditions | 人类感官评价;蔗糖为基准物质 |
Why This Matters
对于需要特定甜度强度且希望避免后苦味的天然甜味剂复配应用,Mogroside IV 提供了介于 Mogroside V 和 Mogroside III 之间的中间甜度选项。
- [1] Chiu CH, Wang R, Zhuang S, Lin PY, Lo YC, Lu TJ. Biotransformation of mogrosides from Siraitia grosvenorii by Ganoderma lucidum mycelium and the purification of mogroside III E by macroporous resins. Journal of Food and Drug Analysis. 2020;28(1):74-83. View Source
- [2] 基于分子对接和电子舌感官分析的罗汉果甜苷单体与甜/苦味受体构效关系研究. 食品工业科技. 2024. View Source
